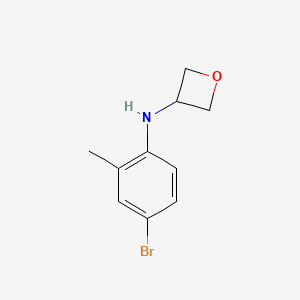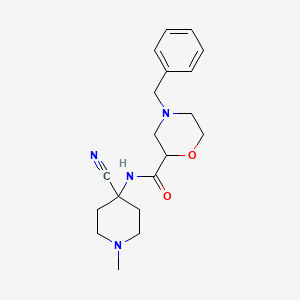![molecular formula C11H9FN2O4 B3017612 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1214842-25-7](/img/structure/B3017612.png)
2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C11H9FN2O4 and its molecular weight is 252.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis of Imidazolyl Acetic Acid Derivatives : New imidazolyl acetic acid derivatives, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, were synthesized for potential anti-inflammatory and analgesic activities. These compounds showed significant anti-inflammatory and analgesic effects in animal models (Khalifa & Abdelbaky, 2008).
Conformational Studies
- Conformational Analysis of Hydantoin-5-acetic Acid : Hydantoin-5-acetic acid was studied for its conformational preferences, which is crucial for understanding its role in forming supramolecular complexes. This research aids in comprehending the molecular interactions and stability of these compounds (Gerhardt, Tutughamiarso & Bolte, 2012).
Photo-degradation Studies
- Structural Analysis of Photo-degradation : The photo-degradation behavior of related compounds, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was studied, providing insights into the stability and degradation pathways of similar molecular structures under light exposure (Wu, Hong & Vogt, 2007).
Drug Development and Polymorphism
- Selection and Development of a Drug Polymorph : Research on [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid's polymorphism was essential for selecting a stable form for pharmaceutical development, highlighting the importance of solid-state properties in drug development (Katrincic et al., 2009).
Antifungal and Antimicrobial Studies
- Antifungal and Antimicrobial Activities : The synthesis and evaluation of various derivatives, including 4-fluorobenzoic acid hydrazides and their oxadiazoles, demonstrated significant antifungal and antimicrobial activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antioxidant Activity
- Antioxidant Properties of Derivatives : Synthesized [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids showed pronounced antioxidant activity, expanding the understanding of the potential health benefits of these compounds (Chornous et al., 2013).
Heparanase Inhibition
- Heparanase Inhibitors for Anti-angiogenic Properties : The development of benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors showcased potential anti-angiogenic properties, important for cancer treatment research (Courtney et al., 2005).
Polymorphism and Conformational Landscape
- Polymorphism in 5-Acetic Acid Hydantoin : The study of the conformational space of 5-acetic acid hydantoin (similar in structure) provided insights into the polymorphism and physical properties of these compounds, relevant for pharmaceutical formulation (Nogueira et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJKPVEGYMXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)
